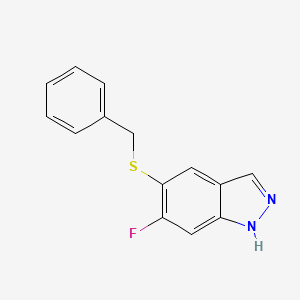

5-(benzylthio)-6-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzylsulfanyl-6-fluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQNLMVZPJQGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C3C(=C2)C=NN3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Benzylthio 6 Fluoro 1h Indazole

Reactivity of the Indazole Core

The indazole nucleus is an aromatic system that can undergo substitution at its nitrogen atoms and on its benzene (B151609) ring. The presence of the electron-withdrawing fluorine atom and the electron-donating benzylthio group influences the regioselectivity of these reactions.

Functionalization at Nitrogen Atoms (N1 and N2)

The direct functionalization of the 1H-indazole ring, most commonly through alkylation or arylation, typically results in a mixture of N1 and N2 substituted products. The ratio of these regioisomers is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the nature of the substituents on the indazole ring. nih.govconnectjournals.com

For 5-(benzylthio)-6-fluoro-1H-indazole, deprotonation with a base generates an indazolide anion, which can be attacked by an electrophile at either nitrogen. The thermodynamically more stable N1-substituted product is often favored, while the N2-substituted isomer is considered the kinetically favored product. connectjournals.com

Alkylation: Reaction conditions can be tuned to favor one isomer over the other. For instance, using sodium hydride (NaH) in a nonpolar aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be N1-selective for a range of substituted indazoles. nih.govd-nb.infobeilstein-journals.org Conversely, polar aprotic solvents can sometimes favor N2 alkylation. Electron-withdrawing substituents, particularly at the C7 position, have been observed to direct alkylation to the N2 position. nih.govbeilstein-journals.org Given the 6-fluoro substituent, a mixture of products is expected, with conditions dictating the primary outcome.

Arylation: N-arylation can be achieved using copper-catalyzed or palladium-catalyzed cross-coupling reactions. Conditions such as copper(I) iodide with a diamine ligand can effectively couple indazoles with aryl halides. organic-chemistry.org The regioselectivity of these reactions can also be influenced by the specific catalyst system and reaction parameters employed.

| Reaction Type | Reagents and Conditions | Major Product(s) | Notes |

| N1-Alkylation | 1. NaH, THF2. Alkyl halide (e.g., CH₃I, BnBr) | 1-Alkyl-5-(benzylthio)-6-fluoro-1H-indazole | Conditions generally favor the thermodynamically more stable N1 isomer. nih.govnih.gov |

| N2-Alkylation | 1. K₂CO₃, DMF2. Alkyl halide (e.g., CH₃I) | 2-Alkyl-5-(benzylthio)-6-fluoro-1H-indazole | Polar aprotic solvents can increase the proportion of the N2 isomer. |

| N-Arylation | Aryl halide (e.g., Ph-I), CuI, diamine ligand, base (e.g., K₂CO₃) | Mixture of N1- and N2-aryl-5-(benzylthio)-6-fluoro-1H-indazoles | Regioselectivity depends on the specific catalytic system and substrates. organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring

Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. wikipedia.org The regioselectivity is determined by the combined directing effects of the fused pyrazole (B372694) ring and the existing substituents. The indazole system itself typically directs electrophiles to the C3, C5, and C7 positions. However, in this compound, positions C5 and C6 are already substituted.

The remaining open positions are C4 and C7. The directing effects of the substituents are as follows:

Fluoro group (at C6): A deactivating, ortho, para-director. It directs incoming electrophiles to its ortho positions (C5 and C7).

Benzylthio group (at C5): An activating, ortho, para-director. It directs incoming electrophiles to its ortho positions (C4 and C6).

Considering these effects, electrophilic attack is most likely to occur at the C4 and C7 positions. The C7 position is favored due to directing influence from the fluoro group and the indazole core. The C4 position is activated by the ortho benzylthio group. The outcome of a specific reaction, such as nitration or halogenation, would depend on the steric hindrance and the precise reaction conditions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is moderately electron-deficient due to the electronegativity of the fluorine atom and the electron-withdrawing nature of the fused pyrazole ring. This makes it susceptible to nucleophilic aromatic substitution, particularly displacement of the fluoride (B91410) at C6. For an SNAr reaction to proceed efficiently, there should be an electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org In this molecule, the fused pyrazole ring acts as an electron-withdrawing group ortho to the fluorine, thereby activating it for substitution by strong nucleophiles. This reaction is detailed further in section 3.3.

Transformations of the Benzylthio Substituent

The benzylthio group (-S-CH₂-Ph) is a versatile functional handle that can undergo several transformations, primarily involving the sulfur atom or cleavage of the sulfur-carbon bonds.

Oxidative Modifications to Sulfoxides and Sulfones

The sulfur atom in the benzylthio ether is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations increase the polarity of the molecule and can alter its biological properties. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone. organic-chemistry.org

To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using one equivalent of an oxidizing agent under mild conditions. Reagents like hydrogen peroxide (H₂O₂) in acetic acid at room temperature or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are commonly employed. beilstein-journals.orgorganic-chemistry.org

To Sulfone: Further oxidation to the sulfone is accomplished using an excess of the oxidizing agent or under more forceful conditions, such as heating with H₂O₂ in acetic acid. organic-chemistry.orgbeilstein-journals.org Reagents like Oxone® are also highly effective for converting thioethers directly to sulfones. nih.gov

| Target Product | Reagents and Conditions | Resulting Compound |

| Sulfoxide | 1 equiv. H₂O₂, Acetic Acid, RT | 5-(Benzylsulfinyl)-6-fluoro-1H-indazole |

| Sulfoxide | 1 equiv. m-CPBA, DCM, 0 °C | 5-(Benzylsulfinyl)-6-fluoro-1H-indazole |

| Sulfone | Excess H₂O₂, Acetic Acid, Heat | 5-(Benzylsulfonyl)-6-fluoro-1H-indazole |

| Sulfone | Oxone®, MeOH/H₂O | 5-(Benzylsulfonyl)-6-fluoro-1H-indazole |

Thioether Exchange and Displacement Reactions

Cleavage of the C-S bonds in the benzylthio group can be performed to either remove the group entirely or replace it.

Desulfurization: Reductive cleavage can remove the entire benzylthio group, replacing it with a hydrogen atom. This is typically achieved with reducing agents like Raney Nickel.

Benzyl (B1604629) Group Cleavage: The benzyl group can be selectively cleaved under reductive conditions, such as catalytic hydrogenolysis (e.g., H₂/Pd-C), although sulfur compounds can poison palladium catalysts. youtube.comyoutube.com More robust methods may involve dissolving metal reductions (e.g., Na/NH₃). Cleavage with strong acids can also be effective but may not be compatible with the indazole core. organic-chemistry.org This cleavage would unmask a thiol (mercaptan) group at the C5 position.

Chemical Modifications Involving the Fluoro Group

The fluorine atom at the C6 position is a key site for nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-deficient nature of the indazole ring. libretexts.orgnih.gov The fused pyrazole ring acts as an activating group, stabilizing the negatively charged Meisenheimer complex intermediate that forms during the reaction. libretexts.org

This pathway allows for the introduction of a wide variety of nucleophiles at the C6 position, leading to diverse derivatives. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. The reaction typically requires a base and is often conducted in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

| Nucleophile | Reagents and Conditions | Product |

| Alkoxide (R-O⁻) | NaOR, ROH/DMF, Heat | 6-Alkoxy-5-(benzylthio)-1H-indazole |

| Amine (R₂NH) | R₂NH, Base (e.g., K₂CO₃), DMSO, Heat | 6-(Dialkylamino)-5-(benzylthio)-1H-indazole |

| Thiolate (R-S⁻) | NaSR, DMF, Heat | 6-(Alkylthio)-5-(benzylthio)-1H-indazole |

| Azide (B81097) (N₃⁻) | NaN₃, DMF, Heat | 6-Azido-5-(benzylthio)-1H-indazole |

Synthesis of Complex Analogues for Structure-Activity Relationship Elucidation

The synthesis of complex analogues of this compound is a key strategy in drug discovery to probe the chemical space around this scaffold and to understand the molecular interactions with biological targets. The primary points for derivatization include the indazole nitrogen atoms (N1 and N2), the benzylthio group at the 5-position, and potential modifications of the aromatic rings.

N-Alkylation and N-Arylation:

The nitrogen atoms of the indazole ring are common sites for modification to explore the impact of substitution on biological activity. Regioselective N-alkylation of the 1H-indazole scaffold can be challenging, often yielding a mixture of N1 and N2 isomers. However, specific reaction conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1 selectivity in the alkylation of various substituted indazoles. nih.govnih.gov Conversely, Mitsunobu conditions have been reported to favor the formation of the N2-alkylated product. researchgate.net The choice of alkylating or arylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties, thereby enabling a thorough investigation of the SAR at this position.

A general and selective procedure for the N2-alkylation of 1H-indazoles can be achieved using primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org This method provides a reliable route to 2-alkyl-2H-indazoles, which are important for expanding the structural diversity in SAR studies. organic-chemistry.org

Modification of the Benzylthio Group:

The benzylthio group at the 5-position offers multiple avenues for derivatization. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capacity of the molecule. Furthermore, the benzyl group itself can be substituted on the phenyl ring to probe for additional binding interactions.

A crucial strategy in medicinal chemistry is the use of bioisosteric replacements to modulate the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.com The benzylthio moiety can be replaced with a variety of other groups to explore different chemical spaces. For example, replacing the thioether linkage with an ether, amine, or amide could significantly impact the compound's conformation, polarity, and metabolic stability. The introduction of different aryl or heteroaryl groups in place of the benzyl group via cross-coupling reactions is another powerful approach.

Cross-Coupling Reactions for C-C Bond Formation:

To introduce further complexity and to explore the SAR at other positions of the indazole ring, palladium-catalyzed cross-coupling reactions are invaluable tools. For instance, if a bromo-substituted precursor is available, Suzuki-Miyaura, Sonogashira, or Heck coupling reactions can be employed to introduce a wide range of aryl, heteroaryl, alkynyl, or alkenyl substituents. mdpi.comthieme-connect.deresearchgate.netnih.gov The Suzuki cross-coupling of 5-bromoindazoles with various boronic acids has been successfully demonstrated, allowing for the synthesis of 5-aryl and 5-heteroaryl indazole derivatives. mdpi.com

The following table summarizes potential synthetic strategies for generating complex analogues of this compound for SAR studies:

| Modification Site | Reaction Type | Reagents and Conditions | Potential Analogues |

| Indazole Nitrogen (N1/N2) | N-Alkylation | Alkyl halide, NaH, THF | N1-alkylated indazoles |

| Indazole Nitrogen (N2) | N-Alkylation | Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂ | N2-alkylated indazoles |

| 5-Benzylthio Group | Oxidation | m-CPBA, Oxone® | Sulfoxides, Sulfones |

| 5-Benzylthio Group | Bioisosteric Replacement | Various synthetic routes | Ethers, Amines, Amides |

| Indazole Core (e.g., at a bromo-precursor) | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | C-aryl/heteroaryl indazoles |

| Indazole Core (e.g., at a bromo-precursor) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-alkynyl indazoles |

Elucidation of Structure-Activity Relationships:

The synthesized analogues are then subjected to biological screening to determine their activity against a specific target. The data generated from these assays, in conjunction with the structural information of the analogues, allows for the establishment of a comprehensive SAR. For example, it might be found that small, electron-donating groups on the benzyl ring of the 5-(benzylthio) moiety enhance activity, while bulky substituents are detrimental. Similarly, the position and nature of the substituent on the indazole nitrogen can profoundly influence potency and selectivity. This iterative process of design, synthesis, and biological evaluation is central to the optimization of lead compounds and the development of new therapeutic agents.

Exploration of Biological Activities and Underlying Mechanistic Pathways

Proposed Mechanisms of Action at the Molecular Level

Elucidation of Intracellular Signaling Pathway Perturbations

Indazole derivatives have been shown to interact with and modulate critical intracellular signaling pathways, notably those involved in apoptosis and cell cycle regulation.

ROS-Mitochondrial Apoptotic Pathway: Reactive oxygen species (ROS) are key signaling molecules in the induction of apoptosis, the body's method of programmed cell death. nih.gov The mitochondrial pathway of apoptosis is a critical route activated by cellular stress, leading to the release of pro-apoptotic factors from mitochondria. nih.gov ROS can trigger this pathway by inducing mitochondrial permeability transition. nih.gov Research into mitochondrial ROS (mtROS) has revealed that it can act as a signal that, under certain conditions, can even prolong lifespan by stimulating stress resistance and repair programs rather than cell death. nih.gov While direct studies on 5-(benzylthio)-6-fluoro-1H-indazole are scarce, the general principle is that compounds affecting cellular redox balance can influence this pathway.

p53/MDM2 Pathway: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis, often called the "guardian of the genome." nih.gov Its activity is tightly controlled by its primary negative regulator, the oncogene MDM2, which promotes p53 degradation. nih.govnih.gov In many cancers with wild-type p53, the p53 pathway is dysfunctional due to overexpression of MDM2. A key therapeutic strategy is to inhibit the p53-MDM2 interaction, thereby reactivating p53's tumor-suppressing functions. nih.gov Certain 1H-indazole derivatives have been identified as potent inhibitors within this pathway. For example, one analog demonstrated a strong ability to decrease cell viability through both apoptosis and cell cycle arrest in a cell-based assay for MDM2. nih.gov This suggests that the indazole scaffold can be tailored to disrupt the p53-MDM2 interaction, a significant finding in cancer research.

Structure-Mechanism Correlations

The biological activity of indazole derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help to decipher which molecular features are essential for their mechanisms of action.

For instance, in a series of 3-substituted 1H-indazoles investigated for IDO1 enzyme inhibition, SAR studies revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were critical for potent inhibitory activity. nih.gov In another example of indazole derivatives designed as Unc-51-like kinase 1 (ULK1) inhibitors, a 3-aminocyclohexane substituent was found to be crucial for their potent action. nih.gov

Furthermore, computational docking studies of certain 2,3-diphenyl-2H-indazole derivatives showed that their anti-inflammatory activity stems from their ability to bind to the cyclooxygenase-2 (COX-2) enzyme in a manner similar to the known inhibitor rofecoxib. mdpi.com The development of indazole derivatives as bacterial GyrB inhibitors has also been successfully guided by structure-based drug design, highlighting the importance of correlating molecular structure with the target binding site to achieve excellent enzymatic and antibacterial activity. nih.gov

Spectrum of Biological Activities Observed for Indazole Derivatives

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component in molecules exhibiting a wide array of biological effects. mdpi.comnih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiprotozoal)

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govorientjchem.org

Antiprotozoal: Various 2H-indazole derivatives have shown significant activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Notably, some of these compounds were found to be more potent than metronidazole, a standard reference drug. mdpi.com The activity of indazole derivatives against G. intestinalis represents a novel finding for this class of compounds. mdpi.com

Antibacterial: The indazole scaffold is present in potent antibacterial agents. orientjchem.org A novel class of indazole derivatives was discovered to be inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target. nih.gov These compounds showed excellent activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have reported activity against strains like Escherichia coli, Bacillus cereus, and Xanthomonas campestris. nih.govorientjchem.org

Antifungal: The antifungal potential of indazoles has also been well-documented. nih.gov Derivatives have shown inhibitory activity against various fungal strains, particularly Candida species. nih.govnih.gov For example, 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Another study focused on designing 3-phenyl-1H-indazole derivatives as anticandidal agents, with some compounds showing broad activity against multiple Candida strains. nih.gov

Table 1: Antimicrobial Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2H-Indazole Derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Potent antiprotozoal activity, in some cases exceeding metronidazole. | mdpi.com |

| Indazole Derivatives | Gram-positive bacteria (e.g., MRSA) | Inhibition of bacterial DNA Gyrase B (GyrB). | nih.gov |

| 2,3-diphenyl-2H-indazole Derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition. | mdpi.com |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, E. coli, Bacillus cereus, C. albicans | Moderate to good in vitro antimicrobial activity. | nih.govorientjchem.org |

Anti-inflammatory Effects

Inflammation is a complex biological response, and its dysregulation is a feature of many diseases. Indazole derivatives have been extensively investigated for their anti-inflammatory properties. mdpi.comnih.govnih.govnih.gov Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced paw edema in animal models, a classic test for acute inflammation. nih.gov

Table 2: Anti-inflammatory Mechanisms of Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound(s) | Model/Assay | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Indazole, 5-aminoindazole, 6-nitroindazole | Carrageenan-induced rat paw edema | Inhibition of COX-2, TNF-α, IL-1β, and free radicals. | nih.govresearchgate.net |

| 2,3-diphenyl-2H-indazole derivatives | In vitro human COX-2 assay | Direct inhibition of COX-2 enzyme. | mdpi.com |

| Various Indazole Derivatives | In vitro assays | Inhibition of pro-inflammatory cytokines. | nih.gov |

Antiviral Activity

The indazole scaffold has also been explored for its potential in developing antiviral agents. nih.govnih.gov Research has identified certain indazole-containing structures as promising for combating viral infections. For instance, a series of pyrrolo[2,3-e]indazole derivatives were identified as inhibitors of the neuraminidase enzyme, which is crucial for the replication of the influenza A virus. rsc.org These compounds were active against both H3N2 and H1N1 strains. rsc.org Furthermore, computational studies have explored the potential of indazole-2-pyrone hybrid molecules as inhibitors of key viral proteins from HIV-1 and coronaviruses, suggesting that the indazole framework could be valuable in the design of broad-spectrum antiviral drugs. doi.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on the Indazole Scaffold

The indazole core serves as a versatile scaffold in medicinal chemistry, with its biological activity being highly tunable through substitution. researchgate.nettandfonline.comresearchgate.net The placement of different functional groups around this bicyclic system significantly influences its interaction with biological targets. nih.govontosight.ai

Substitution at the nitrogen atoms of the indazole ring is a critical determinant of biological activity. Studies on various indazole series have shown that the nature of the group at the N1 position can profoundly impact potency and selectivity. For instance, in a series of allosteric CC-chemokine receptor 4 (CCR4) antagonists, N1 meta-substituted benzyl (B1604629) groups featuring an α-amino-3-[(methylamino)acyl] group were identified as the most potent N1-substituents. ijpsonline.com

| Compound Series | N-Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| CCR4 Antagonists | meta-substituted benzyl groups | Most potent N1-substituents | ijpsonline.com |

| Antispermatogenic Agents | Substituted benzyl groups | Essential for activity | scirp.org |

| Quinazolinone Derivatives | N-methyl and N-ethyl | Moderate antiproliferative and COX inhibitory activity | |

| 5-HT3 Receptor Antagonists | N(1)-benzyl substitution | Key for anti-emetic properties (e.g., Granisetron) | scirp.org |

The positional isomerism of substituents on the carbon framework of the indazole ring plays a pivotal role in defining the molecule's biological efficacy.

C3 Position: The C3 position is frequently targeted for substitution. In some kinase inhibitors, the presence of a 3-aminoindazole group is crucial as it occupies the hinge region of the ATP binding site, forming key hydrogen bonds. pnrjournal.com For indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be critical for potent inhibitory activity. researchgate.net

C4 Position: Substituents at the C4 position can significantly influence potency. In the development of CCR4 antagonists, it was discovered that methoxy- or hydroxyl-containing groups at C4 were more potent. ijpsonline.com This suggests that hydrogen bond donating or accepting capabilities at this position can be beneficial for target interaction. The introduction of a nitro group at the C4 position has also been shown to contribute to antioxidant activity in certain indazole series. ontosight.ai

C5, C6, and C7 Positions: The steric and electronic properties of substituents at positions C5, C6, and C7 are also critical. For CCR4 antagonists, only small groups were tolerated at these positions, with C6-substituted analogues being preferred over C5 or C7. ijpsonline.com In a different study on retinol-binding protein 4 (RBP4) antagonists, substitution with a fluorine or chlorine atom at the C5, C6, or C7 position yielded analogues with potency comparable to the unsubstituted parent compound. drugdesign.org However, a larger methoxy (B1213986) group at the C5 position led to a significant drop in potency. drugdesign.org This highlights that while halogens are well-tolerated, bulkier groups may be detrimental. Specifically for anticancer activity, aryl groups at the C6 position have been identified as crucial for the inhibitory activities of certain indazole derivatives. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C3 | 3-Amino group | Occupies ATP hinge region in kinases | pnrjournal.com |

| C3 | Substituted carbohydrazide | Crucial for IDO1 inhibition | researchgate.net |

| C4 | Methoxy or Hydroxyl | Increased potency for CCR4 antagonists | ijpsonline.com |

| C4 | Nitro group | Enhanced antioxidant activity | ontosight.ai |

| C5, C6, C7 | Small groups (e.g., halogens) | Tolerated, with C6 being preferred for CCR4 antagonists | ijpsonline.com |

| C5 | Methoxy group | Significantly diminished RBP4 antagonist potency | drugdesign.org |

| C6 | Aryl groups | Crucial for anticancer inhibitory activity | nih.gov |

Role of the Benzylthio Moiety in Ligand-Target Interactions

The benzylthio group, -S-CH₂-Ph, is a significant contributor to the pharmacological profile of 5-(benzylthio)-6-fluoro-1H-indazole. Its influence stems from its conformational flexibility, stereochemical properties, and its electronic and steric nature.

The thioether linkage (-S-) and the adjacent methylene (B1212753) bridge in the benzylthio group allow for considerable rotational freedom. This flexibility means the molecule does not exist in a single, rigid state but rather as an equilibrium of multiple conformers. tandfonline.com The specific conformation adopted upon binding to a biological target is crucial for activity, and this "bioactive conformation" is not necessarily the lowest energy conformation of the molecule in solution. nih.gov

Conformational analysis of molecules containing a benzylthio group, such as 5-(benzylthio)-1H-tetrazole, has been performed to identify the most stable geometric arrangements. pnrjournal.com Furthermore, NMR studies on related heterocyclic structures have shown that compounds with a (benzylthio)methyl group can exist as a mixture of conformers in solution. tandfonline.com The sulfur atom in the thioether can also be a stereogenic center, especially in more complex environments, leading to the possibility of diastereomers with different biological activities. acs.org The ability of the benzylthio moiety to orient the phenyl ring in various spatial arrangements allows it to probe and fit into diverse binding pockets.

The benzylthio group exerts both electronic and steric effects that are critical for biological activity. The sulfur atom is a soft electron donor and can participate in various non-covalent interactions, including hydrogen bonds and potentially halogen-sulfur interactions. mdpi.com The entire benzylthio moiety contributes a hydrophobic character to the molecule, which can be crucial for interactions within nonpolar binding sites. ontosight.ai

| Property | Contribution of Benzylthio Moiety | Impact on Activity | Reference |

|---|---|---|---|

| Conformational Flexibility | Rotation around C-S and S-CH₂ bonds | Allows adoption of optimal "bioactive conformation" in a binding site. | tandfonline.comnih.gov |

| Hydrophobicity | Introduces a nonpolar benzyl group | Facilitates binding to hydrophobic pockets of target proteins. | ontosight.ai |

| Electronic Effects | Sulfur atom acts as a soft electron donor; influences HOMO-LUMO gap. | Participates in key electronic interactions (e.g., cation-π, hydrogen bonds) with the target. | ontosight.aiarabjchem.org |

| Steric Effects | Occupies a specific volume in space. | The size and shape are critical; both insufficient and excessive bulk can be detrimental to activity. | scispace.com |

Influence of the Fluoro Substituent

The fluorine atom at the C6 position of the indazole ring is not a passive substituent. Its high electronegativity and small size allow it to significantly modulate the physicochemical and pharmacological properties of the molecule. In many instances, the incorporation of fluorine into a drug candidate enhances its metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. nih.gov

The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the indazole N-H proton and influence the electron density of the entire ring system. This can affect the strength of hydrogen bonds and other interactions with the target receptor. pnrjournal.com In SAR studies of various indazole series, fluorine substitution has been shown to be beneficial for biological activity. For example, in a series of fibroblast growth factor receptor (FGFR) inhibitors, the inclusion of fluorine substituents was a key strategy to improve cellular activity. nih.gov Similarly, in other indazole derivatives, the introduction of a fluorine atom was found to contribute to enhanced antioxidant properties. ontosight.ai While in some cases, like for certain RBP4 antagonists, a fluoro substituent maintained potency relative to the parent compound, its presence is often a strategic choice to fine-tune the electronic profile and improve drug-like properties. drugdesign.org

Electronic Effects and Bioisosteric Considerations

The electronic properties of the this compound scaffold play a significant role in its interactions with biological targets. The fluorine atom at the 6-position, with its high electronegativity, exerts a strong electron-withdrawing effect on the indazole ring. This can influence the acidity of the N-H bond in the pyrazole (B372694) ring, which may be critical for interactions with target proteins.

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of indazole derivatives, substituting the fluorine atom with other halogens, such as chlorine, can alter the electronic properties and binding affinity of the molecule. For instance, while fluorine and chlorine substitutions at various positions of the 1H-indazole ring have been shown to yield compounds with comparable potency in some cases, the introduction of an electron-donating group like a methoxy group can significantly diminish activity. nih.gov This highlights the sensitive nature of electronic effects on the biological function of this scaffold.

Fluorine as a Modulator of Molecular Interactions

The strategic placement of fluorine atoms is a well-established tactic in medicinal chemistry to enhance a compound's therapeutic potential. In this compound, the fluorine atom at the 6-position significantly influences its molecular interactions and properties.

The strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to metabolism by enzymes like cytochrome P450. This can lead to a longer duration of action and improved bioavailability. Furthermore, the introduction of fluorine can alter the molecule's lipophilicity, which in turn affects its solubility, permeability, and ultimately, its pharmacokinetic profile. The presence of fluorine can also lead to more specific and stronger interactions with biological targets due to its ability to form hydrogen bonds and other non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D and 3D QSAR Approaches for Predictive Modeling

Both 2D and 3D QSAR models can be employed to predict the activity of novel this compound analogs. 2D QSAR methods utilize descriptors derived from the two-dimensional structure of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.

3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules. These models can help visualize the regions where modifications to the structure would likely lead to an increase or decrease in activity, thereby guiding the design of more potent compounds.

Identification of Critical Pharmacophoric Features

Pharmacophore modeling is a crucial aspect of QSAR that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For indazole-based compounds, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

In the case of 1H-indazole derivatives, the N2 nitrogen of the indazole ring has been identified as a potential hydrogen bond acceptor. nih.gov The benzylthio group can contribute to hydrophobic interactions, while the fluoro-substituted benzene (B151609) ring can engage in various interactions, including van der Waals forces. nih.gov Identifying these critical features is essential for designing new molecules that fit the target's binding site and elicit the desired biological response.

Design Principles for Lead Optimization based on SAR/SPR Data

The insights gained from SAR, SPR, and QSAR studies provide a rational basis for the lead optimization of this compound. Key design principles include:

Fine-tuning Electronic Properties: Modifications to the substituents on the indazole and benzyl rings can be made to optimize the electronic environment for enhanced binding affinity. This could involve exploring different halogen substitutions or introducing other small electron-withdrawing or -donating groups.

Modulating Lipophilicity: The lipophilicity of the molecule can be adjusted by modifying the benzylthio side chain or by introducing polar functional groups to improve solubility and pharmacokinetic properties.

Exploiting Fluorine's Properties: The beneficial effects of the fluorine atom on metabolic stability and binding affinity should be maintained. Further fluorination at other positions could be explored to enhance these properties, although this must be balanced against potential changes in binding affinity.

Scaffold Hopping and Isosteric Replacement: Replacing the indazole core or the benzylthio group with other bioisosteric groups could lead to novel compounds with improved properties. researchgate.net

Below is a table summarizing the key structural features and their potential impact on the activity and properties of this compound derivatives, based on the principles discussed.

| Structural Feature | Modification Strategy | Potential Impact |

| 6-Fluoro Substituent | Maintain or explore alternative halogen substitutions | Modulates electronic properties, enhances metabolic stability, influences binding affinity. |

| 5-Benzylthio Group | Modify benzyl ring substituents, replace with other thioethers or bioisosteres | Alters lipophilicity, steric bulk, and potential for hydrophobic interactions. |

| Indazole Core | Introduce substituents at other positions (e.g., N1, C3, C4, C7) | Fine-tunes electronic properties, solubility, and can introduce new interaction points with the target. nih.gov |

| N1-H of Indazole | Alkylation or substitution | Can impact hydrogen bonding potential and overall molecular conformation. nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Virtual screening leverages this by rapidly docking large libraries of compounds into a target protein structure to identify potential "hits." For 5-(benzylthio)-6-fluoro-1H-indazole, these methods can hypothesize its potential biological targets. Given that substituted indazoles are known to interact with a variety of protein classes, particularly protein kinases and metalloenzymes, virtual screening could be employed to dock the compound against a panel of such targets. nih.gov

The predicted binding affinity is often expressed as a docking score, which estimates the free energy of binding. A lower (more negative) score typically indicates a more favorable interaction.

Table 1: Hypothetical Virtual Screening Results for this compound

| Protein Target Class | Specific Example | Hypothetical Docking Score (kcal/mol) | Rationale based on Related Compounds |

| Serine/Threonine Kinase | Cancer Osaka Thyroid (COT) Kinase | -9.8 | Indazole-carbonitrile derivatives show potent inhibition of COT kinase. researchgate.net |

| Tyrosine Kinase | Vascular Endothelial Growth Factor Receptor (VEGFR) | -9.2 | Indole (B1671886) and indazole cores are common scaffolds for tyrosine kinase inhibitors. ethernet.edu.et |

| Cyclooxygenase | COX-2 | -8.7 | Substituted indazoles have been designed as selective COX-2 inhibitors. ebi.ac.uk |

| Metalloenzyme | Methionine Aminopeptidase (MetAP) | -8.1 | Indazole scaffolds can act as metal-binding pharmacophores in metalloenzymes. nih.gov |

| This table is illustrative and based on the activities of structurally similar compounds. Actual scores would require specific docking studies. |

Following docking, a detailed analysis of the interactions between the ligand and the protein's active site is crucial. For this compound, its distinct chemical features would likely contribute to a specific interaction profile.

Indazole Ring: The N-H group of the pyrazole (B372694) part of the indazole can act as a hydrogen bond donor, while the adjacent nitrogen can act as an acceptor. This "hinge-binding" motif is critical for the activity of many kinase inhibitors.

Fluorine Atom: The 6-fluoro substituent can modulate the electronic properties of the benzene (B151609) ring and may form favorable halogen bonds or other electrostatic interactions with the protein backbone or side chains, enhancing binding affinity and selectivity.

Benzylthio Group: The flexible benzylthio moiety can extend into hydrophobic pockets within the active site. The sulfur atom can participate in specific interactions, and the phenyl ring can form pi-stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. researchgate.net

Table 2: Potential Ligand-Protein Interactions for this compound in a Kinase Active Site

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residue |

| Indazole N-H | Hydrogen Bond (Donor) | Glutamate, Aspartate, Backbone Carbonyl |

| Indazole N2 | Hydrogen Bond (Acceptor) | Lysine, Arginine, Backbone N-H |

| 6-Fluoro Group | Halogen Bond / Electrostatic | Glycine, Leucine (Backbone) |

| Benzyl (B1604629) Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine |

| Thioether Sulfur | Hydrophobic / Polar | Methionine, Cysteine |

| This table represents a hypothetical interaction map based on the compound's structure. |

Docking simulations can reveal multiple possible binding orientations, or "modes," for a ligand within an active site. The flexibility of the benzylthio group in this compound is a key factor here. The bond between the sulfur and the indazole ring, as well as the bond between the sulfur and the benzyl methylene (B1212753) group, allows for considerable rotational freedom. This flexibility enables the compound to adapt its conformation to fit the specific topology of a binding site, potentially allowing it to inhibit multiple targets or to find an optimal, low-energy conformation in a single target. Studies on other inhibitors have shown that even small changes to the scaffold or its substituents can lead to completely different binding modes within the same enzyme. ebi.ac.uk

Molecular Dynamics Simulations for Conformational and Binding Behavior

While molecular docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of the ligand, protein, and surrounding solvent molecules over time, MD can be used to assess the stability of a predicted binding pose and explore the conformational landscape of the ligand. researchgate.net

To assess the stability of the docked complex of this compound, an MD simulation would be run for a duration of nanoseconds. The stability is typically analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A low and stable RMSD value for the ligand suggests that it remains securely in the binding pocket in the predicted pose.

Furthermore, the Root Mean Square Fluctuation (RMSF) can be calculated for each atom in the ligand. This would quantify the flexibility of different parts of the molecule. It would be expected that the core indazole ring would show low fluctuation, while the benzylthio tail would exhibit higher RMSF values, confirming its flexibility.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two similar ligands. researchgate.net FEP could be used to precisely quantify the contribution of the fluorine atom to the binding affinity. A simulation would be run in which the 6-fluoro atom of this compound is computationally "alchemically" transformed into a hydrogen atom (yielding 5-(benzylthio)-1H-indazole). By comparing the free energy change of this transformation in the bound state versus the unbound state in solution, the precise difference in binding energy (ΔΔG) can be calculated. This would provide a quantitative prediction of whether the fluorine atom is beneficial for the potency of the compound against a specific target. researchgate.net

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the intrinsic electronic properties of a molecule. beilstein-journals.orgresearchgate.net These calculations provide fundamental insights that are independent of a biological target.

For this compound, DFT calculations could be used to determine:

Molecular Geometry: An optimized three-dimensional structure with precise bond lengths and angles.

Electrostatic Potential (ESP) Map: A map of charge distribution across the molecule, highlighting electron-rich regions (like the nitrogen and sulfur atoms) that are likely to act as hydrogen bond acceptors and electron-poor regions (like the indazole N-H) that can act as hydrogen bond donors.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.1 Debye | Measures overall polarity, influencing solubility and membrane permeability |

| These values are illustrative and would need to be determined by specific quantum chemical calculations. |

These calculations provide a foundational understanding of the molecule's electronic character, which underpins its potential to interact with biological macromolecules.

Electronic Structure Analysis (HOMO, LUMO, Molecular Electrostatic Potentials)

The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze these properties. For indazole derivatives, key aspects of electronic structure include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO, LUMO, and the Energy Gap

The HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are crucial for determining a molecule's chemical reactivity and kinetic stability. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. rsc.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

In the case of this compound, the substituents significantly influence the FMOs. The fluorine atom at the 6-position is strongly electron-withdrawing, which tends to lower the energy of both the HOMO and LUMO. The benzylthio group at the 5-position can have more complex effects, potentially donating electron density through resonance. DFT calculations on related substituted indazoles show that such modifications can tune the HOMO-LUMO gap. researchgate.netdergipark.org.trdergipark.org.tr For instance, studies on N-alkylated indazole carboxamides revealed HOMO energies ranging from approximately -6.5 to -7.0 eV and LUMO energies from -1.5 to -2.1 eV, with corresponding energy gaps between 4.5 and 5.0 eV. rsc.org

Interactive Data Table: Representative FMO Energies for Substituted Indazoles

| Compound/Derivative | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

| 4-Fluoro-1H-indazole | B3LYP/6-31G++(d,p) | -6.65 | -0.52 | 6.13 | researchgate.netdergipark.org.tr |

| 4-Chloro-1H-indazole | B3LYP/6-31G++(d,p) | -6.68 | -0.80 | 5.88 | researchgate.netdergipark.org.tr |

| Indazole-amide Derivative 6g | B3LYP/6-31G(d,p) | -6.99 | -2.01 | 4.98 | rsc.org |

| Indazole-amide Derivative 7g | B3LYP/6-31G(d,p) | -6.56 | -1.51 | 5.05 | rsc.org |

This table presents data for related indazole compounds to illustrate typical FMO energy ranges. The specific values for this compound would require dedicated calculation.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting a molecule's reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.netlibretexts.org It visualizes the charge distribution on the molecular surface, where different colors represent different electrostatic potential values. avogadro.cc Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.govuni-muenchen.de Green regions represent neutral potential. nih.gov

For an indazole derivative, the MEP map highlights the electron-rich nitrogen atoms of the pyrazole ring as primary sites for electrophilic attack or hydrogen bonding. nih.govuni-muenchen.de In this compound, the electronegative fluorine atom would create a region of positive potential on the adjacent carbon and a negative potential on the fluorine itself. The benzylthio group would also influence the local electronic environment. DFT calculations on similar indazole derivatives have shown that the regions of most negative potential are often concentrated around the pyrazole nitrogens and electron-withdrawing substituents, while the hydrogen on the N1 nitrogen presents a site of high positive potential. rsc.orgnih.gov This analysis is crucial for understanding intermolecular interactions, such as those with biological receptors.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides deep insights into the mechanisms and outcomes of chemical reactions. For this compound, theoretical studies can predict its reactivity in various transformations, including substitutions and cycloadditions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom on the benzene ring of the indazole scaffold suggests that nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway. The electron-withdrawing nature of both the indazole core and the fluorine atom makes the carbon to which the fluorine is attached electron-deficient and thus a potential site for nucleophilic attack. Studies have demonstrated that fluoroarenes, including fluorinated indazoles, can undergo SNAr reactions where the fluorine acts as a leaving group. nih.govacs.org Computational modeling can determine the activation barriers for such reactions and predict site selectivity, confirming that the reaction is often dictated by the electronics of the arene. nih.gov

N-Alkylation Regioselectivity

A fundamental aspect of indazole chemistry is the reactivity of the two nitrogen atoms in the pyrazole ring, leading to N1 and N2 substituted products. The ratio of these products is highly dependent on reaction conditions, but can be predicted using computational methods. DFT calculations have been used to evaluate the mechanisms of N-alkylation for substituted indazoles. beilstein-journals.org These studies analyze the partial charges and Fukui indices of the nitrogen atoms in the indazole tautomers (1H and 2H). beilstein-journals.org The calculations can model the transition states and suggest that the formation of N1 or N2 products can be driven by factors like chelation with metal ions or other non-covalent interactions, providing a basis for rational control over the reaction's regioselectivity. beilstein-journals.org

Cycloaddition Reactions

The indazole ring system can participate in various cycloaddition reactions. Theoretical models are instrumental in understanding the mechanisms and selectivity of these reactions. For example, the [3+2] dipolar cycloaddition of arynes and sydnones to produce 2H-indazoles has been studied computationally. nih.govnih.gov Such studies can elucidate why certain regioisomers are formed preferentially. The distortion/interaction model, for instance, analyzes the activation barrier in terms of the energy needed to distort the reactants into the transition state geometry and the stabilizing interaction energy between them, offering powerful predictions of reactivity. acs.org Similar DFT studies on 1,3-dipolar cycloadditions involving vinyl-nitroindazoles have been used to confirm the structures of the resulting pyrazoline derivatives. mdpi.com

Theoretical Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods are highly effective at predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This capability is invaluable for structure elucidation and for confirming the identity of newly synthesized compounds.

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), is the gold standard for calculating NMR chemical shifts. acs.orgimist.ma This approach calculates the absolute isotropic shieldings (σ) for each nucleus (¹H, ¹³C, ¹⁵N), which are then converted into the experimentally observable chemical shifts (δ) using empirical equations or by referencing against a standard compound like tetramethylsilane (B1202638) (TMS). acs.orgnih.gov

This technique has proven to be extremely accurate for various pyrazole and indazole derivatives. acs.orgnih.govrsc.org It is particularly useful for distinguishing between N1 and N2 isomers, where experimental assignment can be ambiguous. By comparing the calculated chemical shifts for both possible isomers with the experimental spectrum, a definitive structural assignment can be made. beilstein-journals.orgacs.org The excellent correlation between GIAO-calculated and experimental shifts provides a robust basis for structural verification. acs.org

Interactive Data Table: GIAO/DFT Calculated vs. Experimental ¹³C NMR Shifts for a Representative Indazole

| Carbon Atom | δ (Experimental, ppm) | δ (Calculated, ppm) | Δδ (Exp-Calc, ppm) |

| C3 | 134.7 | 135.2 | -0.5 |

| C3a | 122.1 | 120.9 | 1.2 |

| C4 | 120.9 | 121.3 | -0.4 |

| C5 | 126.7 | 127.1 | -0.4 |

| C6 | 121.4 | 121.7 | -0.3 |

| C7 | 110.1 | 110.1 | 0.0 |

| C7a | 140.4 | 141.0 | -0.6 |

Data adapted from a study on 1H-indazole to illustrate the typical accuracy of GIAO calculations. Source: J. Org. Chem. 2022, 87, 9, 6093–6103. acs.org

De Novo Design and Scaffold Hopping Approaches Guided by Computational Insights

The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, particularly kinase inhibitors. researchgate.netnih.govnih.gov Computational chemistry plays a pivotal role in leveraging this scaffold for drug discovery through strategies like de novo design and scaffold hopping.

De Novo Design

De novo design involves using computational algorithms to build novel molecules from scratch that are predicted to bind to a specific biological target. Programs like SPROUT have been used to design indazole-based inhibitors. whiterose.ac.ukacs.orgwhiterose.ac.uk Starting with a known binding site on a target protein, such as Fibroblast Growth Factor Receptor (FGFR) kinase, these programs can generate fragments predicted to fit into the active site. whiterose.ac.uk Docking models then guide the optimization of these fragments, for example, by suggesting the substitution of an indole with an indazole to form additional hydrogen bonds with key amino acid residues like Ala564 in the FGFR1 active site. whiterose.ac.uk This structure-guided approach allows for the rational design of potent and selective inhibitors, significantly accelerating the hit-to-lead optimization process. nih.govucm.esmdpi.com

Scaffold Hopping

Scaffold hopping is a computational drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold to discover novel compounds with improved properties. researchgate.net The indazole scaffold is a popular candidate for this approach. For instance, researchers have successfully used scaffold hopping to move from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2 proteins. researchgate.net Computational docking and molecular hybridization strategies guide this process by predicting how the new indazole-based structure will interact with the target's binding pocket, aiming to enhance potency, improve selectivity, or optimize pharmacokinetic profiles. nih.gov This strategy has been instrumental in the development of numerous potent indazole-based kinase inhibitors. nih.govlongdom.org

Analytical Characterization and Quantification Approaches in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within the 5-(benzylthio)-6-fluoro-1H-indazole molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone of structural analysis, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: Proton NMR reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the protons on the indazole core, the benzyl (B1604629) group, and the thioether linkage. The chemical shifts (δ) and coupling constants (J) provide clues to their relative positions.

¹³C NMR: Carbon NMR complements the proton data by identifying the different carbon environments. The spectrum would display unique peaks for each carbon atom in the indazole and benzyl rings, as well as the methylene (B1212753) carbon of the benzylthio group.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. It provides a specific signal for the fluorine atom, and its coupling with neighboring protons can definitively confirm its position on the indazole ring.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) | δ (ppm) |

| 7.85 – 7.73 (m, 3H) | 158.8 | -62.5 |

| 7.70 (dd, J = 7.3, 1.8 Hz, 1H) | 152.7 | |

| 7.58 (dd, J = 7.6, 1.8 Hz, 1H) | 151.4 | |

| 7.53 (d, J = 8.2 Hz, 2H) | 142.3 | |

| 7.51 – 7.39 (m, 6H) | 133.7 | |

| 7.31 (td, J = 7.9, 1.8 Hz, 1H) | 133.4 | |

| 7.02 (td, J = 7.5, 1.0 Hz, 1H) | 132.2 | |

| 6.92 (d, J = 8.3 Hz, 1H) | 131.0 | |

| 5.21 (s, 2H) | 130.1 | |

| 129.0 | ||

| 127.0 | ||

| 125.7 | ||

| 124.7 | ||

| 124.4 | ||

| 121.6 | ||

| 118.7 | ||

| 116.1 | ||

| 113.7 | ||

| 113.0 | ||

| 111.5 | ||

| 92.1 | ||

| 91.3 | ||

| 69.5 |

Note: The provided NMR data is sourced from a supplementary information document from The Royal Society of Chemistry and may correspond to a related but not identical structure. Specific data for this compound should be referenced from dedicated analytical reports for this exact compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of this compound. High-resolution mass spectrometry provides the exact mass, which allows for the determination of the elemental formula, confirming the presence and number of each element (carbon, hydrogen, nitrogen, sulfur, and fluorine). Techniques like Electrospray Ionization (ESI) are often used to gently ionize the molecule for analysis. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond in the indazole ring, C-H bonds of the aromatic rings, the C-S bond of the thioether, and the C-F bond.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic nature of the indazole and benzyl rings would result in characteristic absorption peaks in the UV region.

| Spectroscopic Data | Observed Values |

| IR (KBr, cm⁻¹) | 3060, 2900, 2867, 1589, 1572, 1495, 1278, 1238, 1108, 833, 815, 748 |

| HRMS (ESI) | Calcd for C₁₄H₁₁FN₂S [M+H]⁺: 259.0699, Found: (Not available in provided search results) |

Note: The provided IR data is from a supplementary information document from The Royal Society of Chemistry and may be for a related compound. rsc.org The calculated HRMS value is based on the chemical formula of this compound.

X-ray Crystallography for Absolute Structure Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique involves growing a single crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern allows for the precise mapping of atomic positions, bond lengths, and bond angles, providing an absolute confirmation of the molecular structure. While no specific X-ray crystallography data for this compound was found in the provided search results, it remains a critical method for definitive structural proof. acsmedchem.org

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds and research chemicals. A typical HPLC method for this compound would involve a C18 column, which is a reversed-phase column.

Method development would focus on optimizing the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, to achieve good separation of the main compound from any potential impurities. nih.govmdpi.com The flow rate and column temperature are also adjusted to improve peak shape and resolution. A UV detector is commonly used to monitor the elution, set at a wavelength where the compound exhibits strong absorbance. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is generated using standards of known concentration.

| HPLC Method Parameters | Typical Conditions |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV at ~254 nm |

| Purity Assessment | >99% (AUC) is often a target for high-purity samples. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may possess limited volatility, Gas Chromatography (GC) can be a powerful tool for its analysis following appropriate derivatization. Chemical derivatization is a common strategy to increase the volatility and thermal stability of analytes for GC analysis. For instance, silylation of the indazole nitrogen can yield a more volatile derivative suitable for GC-MS analysis.

In a representative approach, a derivatized sample of this compound would be injected into a GC system equipped with a capillary column, such as a DB-5ms, which is a common choice for a wide range of organic compounds. The oven temperature program would be optimized to ensure the separation of the derivative from any impurities or by-products. Mass spectrometry (MS) is the preferred detector due to its ability to provide structural information, aiding in the unequivocal identification of the analyte based on its fragmentation pattern.

Table 1: Representative GC-MS Parameters for a Volatile Derivative of this compound

| Parameter | Value |

| GC System | Agilent 7890A or similar |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS Detector | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-550 |

| Transfer Line Temp | 290 °C |

Chiral Chromatography for Enantiomeric Purity Determination

The potential for chirality in derivatives of this compound necessitates methods to determine enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For fluorinated indazole analogues, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often provide excellent enantioselectivity. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Table 2: Illustrative Chiral HPLC Conditions for an Analog of this compound

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or similar |

| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation in Academic Research for Analytical Robustness

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated. In academic research, while the extent of validation may differ from that in a regulated industrial setting, the fundamental principles of ensuring analytical robustness remain crucial. Key validation parameters, often guided by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness. ich.orgbiopharmaspec.comich.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org This is typically demonstrated by comparing the chromatograms of the analyte with those of blank and spiked samples.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org This is usually evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often assessed by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). ich.org

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.orgresearchgate.net For an HPLC method, these parameters could include the pH of the mobile phase, the percentage of organic modifier, the column temperature, and the flow rate. chromatographyonline.com A robustness study is designed to identify which parameters are critical to the method's performance and need to be carefully controlled. ich.orgresearchgate.net

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex samples and for achieving very low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying low levels of compounds in complex matrices. For this compound, LC-MS/MS would typically be performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer. The analyte would first be separated on the HPLC column and then ionized, often using electrospray ionization (ESI). In the mass spectrometer, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is a cornerstone for the analysis of volatile derivatives. The coupling of GC with MS allows for the separation of complex mixtures with high resolution and the identification of the individual components based on their mass spectra. The fragmentation patterns obtained from electron ionization (EI) are highly reproducible and can be compared to spectral libraries for confident identification.

The use of these advanced hyphenated techniques provides a comprehensive analytical profile of this compound, ensuring its unambiguous identification and accurate quantification in a research context.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Analogues with Enhanced Specificity

The development of analogues of 5-(benzylthio)-6-fluoro-1H-indazole with improved specificity is a key area of future research. This involves a rational design approach, utilizing computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of new derivatives. For instance, modifications to the benzylthio moiety and the fluoro-substituted indazole core can be systematically explored to optimize interactions with specific biological targets. google.com The goal is to create next-generation compounds with a more favorable therapeutic index, minimizing off-target effects and enhancing efficacy.

Exploration of Novel Biological Targets and Therapeutic Applications

While initial studies have hinted at the potential of this compound in certain therapeutic areas, a comprehensive exploration of its biological targets is warranted. The indazole scaffold is known to interact with a variety of enzymes and receptors. nih.gov For example, indazole derivatives have shown activity as inhibitors of kinases, such as ERK, which are implicated in cancer. epo.org They have also been investigated as inhibitors of metalloenzymes and modulators of other signaling pathways. nih.gov Future research should employ a broad range of screening platforms to identify novel targets and, consequently, new therapeutic applications for this compound and its analogues. This could unveil potential uses in oncology, inflammatory diseases, and neurodegenerative disorders.

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of potent and selective analogues, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. uni-tuebingen.de HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets. By creating a combinatorial library based on the this compound scaffold, researchers can efficiently explore a vast chemical space. This approach, combined with advanced data analysis, can quickly identify lead compounds with desirable properties for further development.

Development as Advanced Chemical Probes for Biological Systems

Beyond its therapeutic potential, this compound and its derivatives can be developed as advanced chemical probes. These probes are valuable tools for studying biological systems, allowing for the investigation of protein function and the validation of new drug targets. By attaching fluorescent tags or other reporter groups to the core scaffold, researchers can create probes for use in various assays, such as fluorescence polarization and cellular imaging. uni-tuebingen.de This will contribute to a deeper understanding of the biological pathways in which this compound class is active.

Multitargeting Strategies in Chemical Biology Research

The concept of multitargeting, where a single compound is designed to interact with multiple biological targets, is gaining traction in drug discovery. acs.org The this compound scaffold, with its potential to interact with various biological molecules, is well-suited for this approach. By rationally designing analogues that can modulate multiple nodes in a disease pathway, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. This strategy could be particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(benzylthio)-6-fluoro-1H-indazole?

- Answer : The compound can be synthesized via nucleophilic substitution to introduce the benzylthio group, followed by cyclization using hydrazine hydrate. Key steps include:

- Friedel-Crafts acylation : To form intermediates with halogen substituents (e.g., bromine or chlorine) .

- Cyclization : Hydrazine-mediated closure of the indazole ring under reflux in DMF .

- Sulfurization : Use of sulfurizing agents like 5-(benzylthio)-1H-tetrazole to incorporate the benzylthio moiety .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., fluorine at C6, benzylthio at C5) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures purity and stoichiometric consistency .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Answer :

- Density Functional Theory (DFT) : Models transition states and intermediates to predict regioselectivity during cyclization. For example, DFT studies on similar thiadiazole derivatives identified optimal reaction coordinates for sulfur incorporation .

- Molecular Docking : Predicts bioactivity by simulating interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in biological activity data for halogenated indazole derivatives?

- Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. chlorine) on binding affinity using in vitro assays .

- Meta-Analysis : Aggregate data from diverse sources (e.g., PubMed, Scopus) to identify trends in cytotoxicity or enzyme inhibition .

Q. How do reaction conditions influence sulfur atom incorporation in benzylthio-substituted heterocycles?

- Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur donors .

- Catalyst Screening : Raney nickel or palladium catalysts improve selectivity during thiolation steps .

Methodological Guidelines

Designing a kinetic study for this compound synthesis

- Protocol :

Time-Resolved Sampling : Collect aliquots at intervals (e.g., 30 min) to monitor intermediate formation via HPLC .

Rate Constant Calculation : Use Arrhenius plots to correlate temperature with reaction progress .

Validating purity for pharmacological assays

- Steps :

- Column Chromatography : Purify using silica gel with gradient elution (hexane:ethyl acetate) .

- Melting Point Analysis : Compare observed values (e.g., 133–135°C) to literature data to confirm crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.